molecular formula C16H18O4 B5713066 3-ethyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one CAS No. 28814-57-5

3-ethyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No. B5713066
CAS RN: 28814-57-5
M. Wt: 274.31 g/mol
InChI Key: GWRUJKAAQPRFKH-UHFFFAOYSA-N
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Description

3-ethyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 3-ethyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological effects through various mechanisms such as inhibition of enzymes involved in inflammation and cancer, scavenging of free radicals, and modulation of signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
3-ethyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) involved in inflammation and cancer. It has also been shown to scavenge free radicals and protect cells from oxidative damage. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models of various diseases such as arthritis and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-ethyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 3-ethyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one. One potential direction is to further investigate its potential use as a diagnostic tool for detecting certain diseases such as Alzheimer's disease. Another potential direction is to explore its potential use as a natural alternative to synthetic pesticides in agriculture. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of 3-ethyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one involves the reaction of 4-hydroxycoumarin with ethyl acetoacetate and propionic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps involving the formation of intermediate compounds before the final product is obtained. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reactants.

Scientific Research Applications

3-ethyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, it has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for detecting certain diseases such as Alzheimer's disease. In agriculture, it has been shown to exhibit antifungal and insecticidal properties, making it a potential alternative to synthetic pesticides. In industry, it has been studied for its potential use as a UV absorber in sunscreen formulations.

properties

IUPAC Name

3-ethyl-4,8-dimethyl-7-(2-oxopropoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-5-12-10(3)13-6-7-14(19-8-9(2)17)11(4)15(13)20-16(12)18/h6-7H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRUJKAAQPRFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189728
Record name 3-Ethyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one

CAS RN

28814-57-5
Record name 3-Ethyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28814-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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